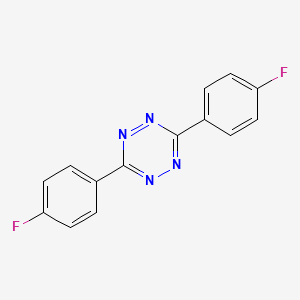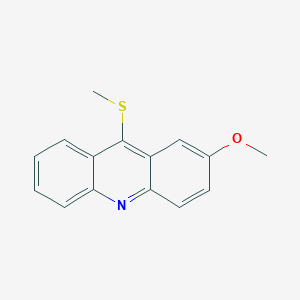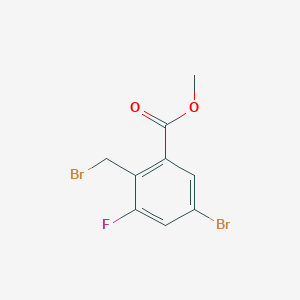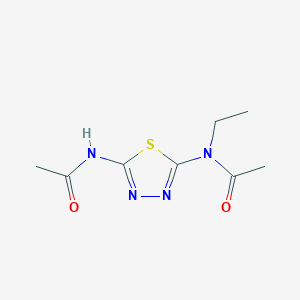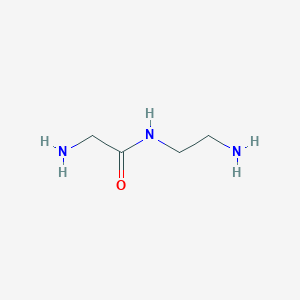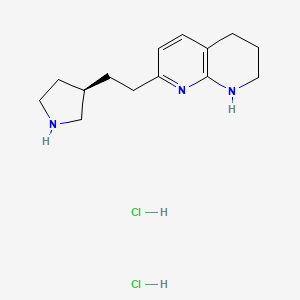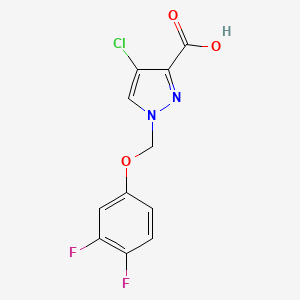
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentapyrimidine core with a hydroxyl group at the 4-position and a phenyl-substituted piperazine moiety at the 2-position, making it a versatile molecule for synthetic and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired cyclopentapyrimidine derivatives with high purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors that allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. This approach not only enhances the yield but also ensures consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the production process .
化学反応の分析
Types of Reactions
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group on the piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions include ketones, dihydro derivatives, and substituted phenyl derivatives, which can be further utilized in various synthetic applications .
科学的研究の応用
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar cyclopentapyridine core but differs in the substituents attached to the ring.
2-(4-Phenyl-1-piperazinyl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with a different heterocyclic framework.
Uniqueness
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- stands out due to its unique combination of a cyclopentapyrimidine core and a phenyl-substituted piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
33017-95-7 |
|---|---|
分子式 |
C17H20N4O |
分子量 |
296.37 g/mol |
IUPAC名 |
2-(4-phenylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C17H20N4O/c22-16-14-7-4-8-15(14)18-17(19-16)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,18,19,22) |
InChIキー |
GFJGWBGVLQJDFB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
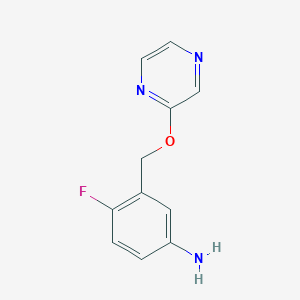
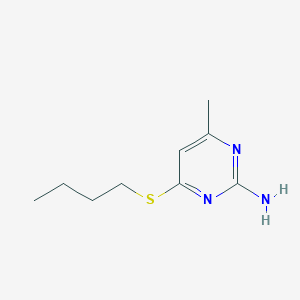
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
